![molecular formula C10H10ClN3 B12526730 5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline CAS No. 863780-33-0](/img/structure/B12526730.png)
5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline ring bonded to an imidazole moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-nitroaniline and imidazole.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Nucleophilic Substitution: The resulting 5-chloro-2-aminobenzene undergoes nucleophilic substitution with imidazole in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the aniline moiety.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced forms of the imidazole or aniline moieties.
Substitution: Products with various substituents replacing the chloro group.
Scientific Research Applications
5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-[(1H-imidazol-1-yl)methyl]aniline: Lacks the chloro substituent, resulting in different reactivity and biological activity.
5-Bromo-2-[(1H-imidazol-1-yl)methyl]aniline: The bromo substituent can lead to different electronic and steric effects compared to the chloro group.
5-Methyl-2-[(1H-imidazol-1-yl)methyl]aniline: The methyl group provides different hydrophobic interactions and steric hindrance.
Uniqueness
5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline is unique due to the presence of the chloro substituent, which influences its chemical reactivity and biological activity. The chloro group can participate in halogen bonding and affect the compound’s overall polarity and solubility.
Properties
CAS No. |
863780-33-0 |
|---|---|
Molecular Formula |
C10H10ClN3 |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-chloro-2-(imidazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C10H10ClN3/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6,12H2 |
InChI Key |
ZLSMAYMPAJINFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
![2-[(5-Hydroxypentyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12526662.png)
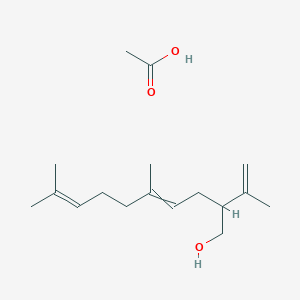
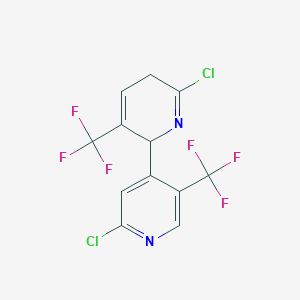
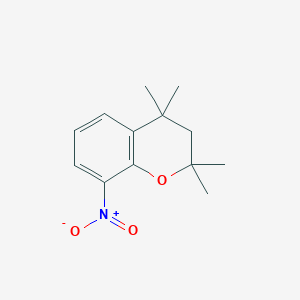
![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)

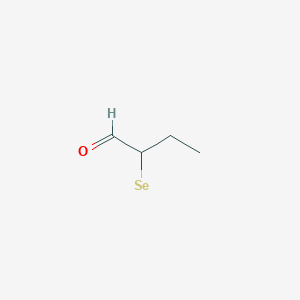



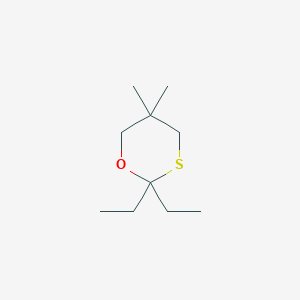
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
